![molecular formula C18H36N2O4 B14443197 N-{2-[Dodecanoyl(2-hydroxyethyl)amino]ethyl}glycine CAS No. 74974-29-1](/img/structure/B14443197.png)
N-{2-[Dodecanoyl(2-hydroxyethyl)amino]ethyl}glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[Dodecanoyl(2-hydroxyethyl)amino]ethyl}glycine is a chemical compound with the molecular formula C16H34N2O2 It is known for its unique structure, which includes a dodecanoyl group, a hydroxyethyl group, and a glycine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[Dodecanoyl(2-hydroxyethyl)amino]ethyl}glycine typically involves the reaction of dodecanoyl chloride with 2-hydroxyethylamine, followed by the addition of glycine. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[Dodecanoyl(2-hydroxyethyl)amino]ethyl}glycine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The dodecanoyl group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides or esters.
Aplicaciones Científicas De Investigación
N-{2-[Dodecanoyl(2-hydroxyethyl)amino]ethyl}glycine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the interactions of similar molecules in biological systems.
Industry: Used in the formulation of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism by which N-{2-[Dodecanoyl(2-hydroxyethyl)amino]ethyl}glycine exerts its effects involves interactions with specific molecular targets. The hydroxyethyl and glycine moieties can interact with enzymes or receptors, modulating their activity. The dodecanoyl group may enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes and affecting membrane-associated processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-{2-[Dodecanoyl(2-hydroxy-3-sulfopropyl)amino]ethyl}-N-(2-hydroxyethyl)glycine
- N-{2-[Dodecanoyl(2-hydroxyethyl)amino]ethyl}dodecanamide
Uniqueness
N-{2-[Dodecanoyl(2-hydroxyethyl)amino]ethyl}glycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
74974-29-1 |
|---|---|
Fórmula molecular |
C18H36N2O4 |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
2-[2-[dodecanoyl(2-hydroxyethyl)amino]ethylamino]acetic acid |
InChI |
InChI=1S/C18H36N2O4/c1-2-3-4-5-6-7-8-9-10-11-17(22)20(14-15-21)13-12-19-16-18(23)24/h19,21H,2-16H2,1H3,(H,23,24) |
Clave InChI |
KGSSQSMFQRTYQF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)N(CCNCC(=O)O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


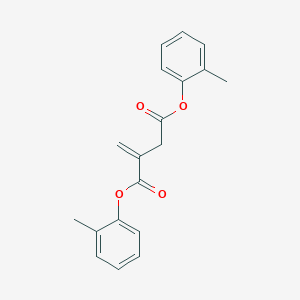
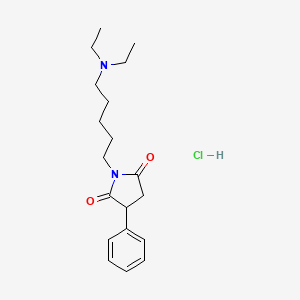
![2-[2-(3H-Indol-3-ylidene)ethylidene]-1-methyl-1,2-dihydroquinoline](/img/structure/B14443127.png)
![Methyl [3-(morpholin-4-yl)propyl]carbamodithioate](/img/structure/B14443130.png)
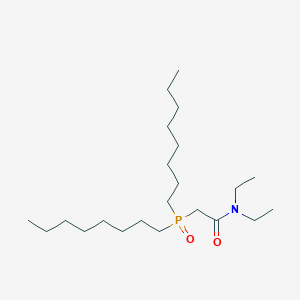
![6,7,8,9-Tetrahydropyrimido[4,5-b]quinolin-4(1H)-one](/img/structure/B14443148.png)
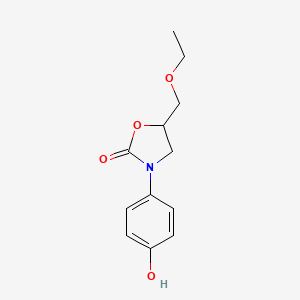
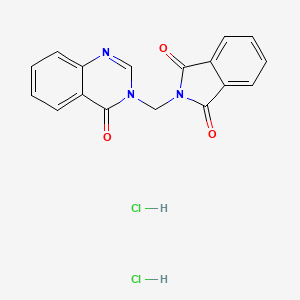
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[3-(dimethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14443184.png)
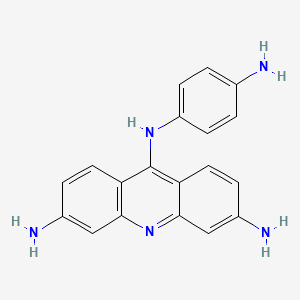

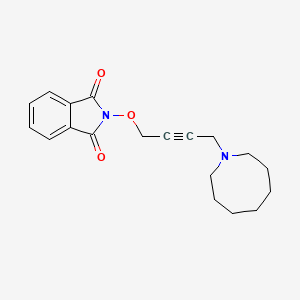
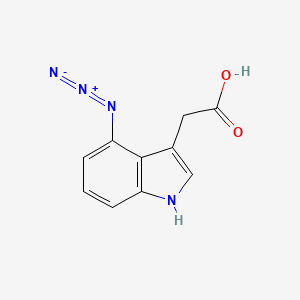
![({3-Oxo-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}amino)methanesulfonic acid](/img/structure/B14443219.png)
